(Cyclohex-3-en-1-yl)methyl 4-ethenylbenzene-1-sulfonate
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Overview
Description
(Cyclohex-3-en-1-yl)methyl 4-ethenylbenzene-1-sulfonate is a chemical compound with a unique structure that combines a cyclohexene ring, a benzene ring, and a sulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclohex-3-en-1-yl)methyl 4-ethenylbenzene-1-sulfonate typically involves the reaction of cyclohex-3-en-1-ylmethanol with 4-ethenylbenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
(Cyclohex-3-en-1-yl)methyl 4-ethenylbenzene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid or other derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Sulfonic acids and reduced derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
(Cyclohex-3-en-1-yl)methyl 4-ethenylbenzene-1-sulfonate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Cyclohex-3-en-1-yl)methyl 4-ethenylbenzene-1-sulfonate involves its interaction with molecular targets such as enzymes and receptors. The sulfonate group can form strong interactions with positively charged sites on proteins, influencing their activity and function. Additionally, the compound’s structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Cyclohex-3-en-1-ylmethanol: A precursor in the synthesis of (Cyclohex-3-en-1-yl)methyl 4-ethenylbenzene-1-sulfonate.
4-Ethenylbenzenesulfonyl Chloride: Another precursor used in the synthesis.
Cyclohex-3-en-1-ylmethyl 4-methylbenzenesulfonate: A similar compound with a methyl group instead of an ethenyl group.
Uniqueness
This compound is unique due to its combination of a cyclohexene ring, a benzene ring, and a sulfonate group. This structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
CAS No. |
800406-06-8 |
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Molecular Formula |
C15H18O3S |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
cyclohex-3-en-1-ylmethyl 4-ethenylbenzenesulfonate |
InChI |
InChI=1S/C15H18O3S/c1-2-13-8-10-15(11-9-13)19(16,17)18-12-14-6-4-3-5-7-14/h2-4,8-11,14H,1,5-7,12H2 |
InChI Key |
QAKFCTYNSIHOPQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)S(=O)(=O)OCC2CCC=CC2 |
Origin of Product |
United States |
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